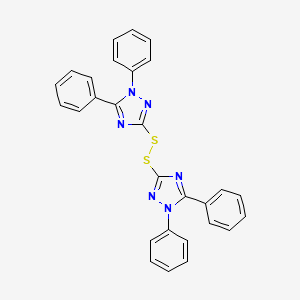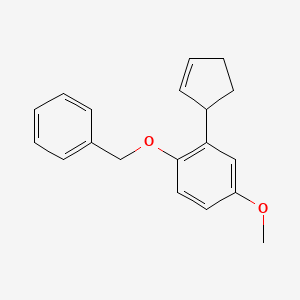![molecular formula C20H21N3O2 B14597793 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- CAS No. 59849-98-8](/img/structure/B14597793.png)
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its structure consists of a spirocyclic core with a triaza ring and a benzoyl-phenyl group, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one
Uniqueness
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- stands out due to its specific spirocyclic structure and the presence of both benzoyl and phenyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
59849-98-8 |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-benzoyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C20H21N3O2/c24-18(16-10-4-1-5-11-16)22-19(25)23(17-12-6-2-7-13-17)21-20(22)14-8-3-9-15-20/h1-2,4-7,10-13,21H,3,8-9,14-15H2 |
InChI-Schlüssel |
RWAFKLLRYAKEKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)NN(C(=O)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


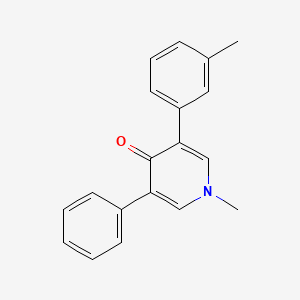
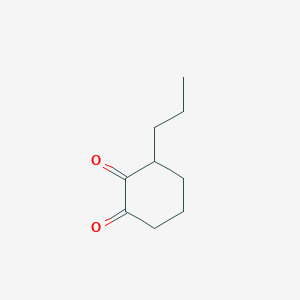
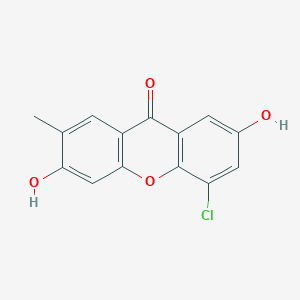


![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
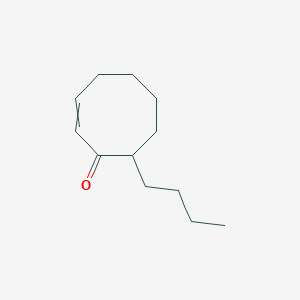
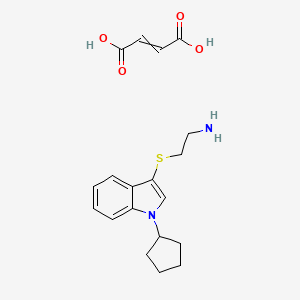
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
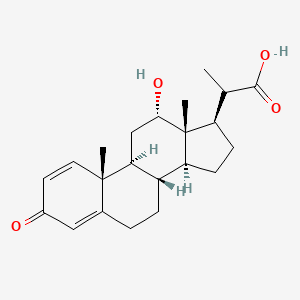
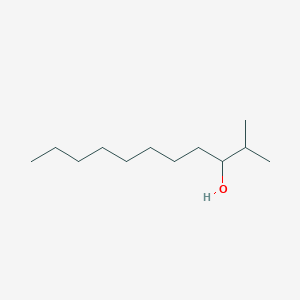
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
